5-O-Desmethyl Omeprazole Sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

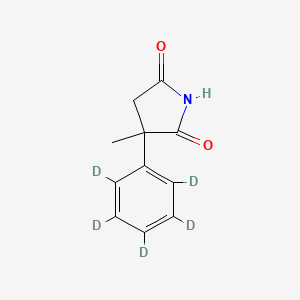

5-O-Desmethyl Omeprazole Sulfide is a significant sulfide derivative of omeprazole, a well-known gastric proton pump inhibitor. This compound plays a crucial role in the regulation of gastric acid secretion and has been extensively studied for its biochemical and physiological effects .

Mécanisme D'action

Target of Action

The primary target of 5-O-Desmethyl Omeprazole Sulfide is the H+/K+ ATPase enzyme in the parietal cells . This enzyme, also known as the gastric proton pump, is responsible for the final step in the production of gastric acid .

Mode of Action

This compound functions as a proton pump inhibitor . It binds to the H+/K+ ATPase enzyme and effectively impedes its activity . This inhibition leads to a reduction in gastric acid secretion .

Biochemical Pathways

The core function of this compound revolves around its inhibitory action upon the gastric proton pump . By reducing the production of gastric acid, it affects the physiological dynamics of the gastrointestinal tract . The intricate regulation of gastric acid secretion is thus influenced .

Pharmacokinetics

In vitro experiments in human liver microsomes demonstrated that the formation of the hydroxy and 5-O-desmethyl metabolites of esomeprazole is via cytochrome P450 (CYP) 2C19, whereas that of the sulphone metabolite is via CYP3A4 . Esomeprazole is 97% bound to plasma proteins . In normal (extensive) metabolisers with regard to CYP2C19, esomeprazole is metabolised more slowly than omeprazole, resulting in a higher area under the concentration-time curve (AUC) after administration of the same dose .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the reduction of gastric acid production . By inhibiting the activity of the gastric proton pump, a pivotal entity responsible for orchestrating the secretion of gastric acid, a reduction in the production of gastric acid is achieved .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of metabolism can be lower in patients with a severe deficit in their liver function .

Analyse Biochimique

Biochemical Properties

The core function of 5-O-Desmethyl Omeprazole Sulfide revolves around its inhibitory action upon the gastric proton pump . This proton pump is a pivotal entity responsible for orchestrating the secretion of gastric acid . By binding to this proton pump and effectively impeding its activity, a reduction in the production of gastric acid is achieved .

Cellular Effects

The effects of this compound on cells are primarily related to its impact on gastric acid secretion . By inhibiting the gastric proton pump, it reduces the production of gastric acid, which can influence various cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the gastric proton pump . This binding effectively impedes the activity of the pump, leading to a reduction in the production of gastric acid .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 5-O-Desmethyl Omeprazole Sulfide involves the oxidation of 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole. This reaction is typically carried out in an organic solvent with an oxidizing agent in the presence of a titanium complex and optionally in the presence of a base .

Industrial Production Methods: Industrial production methods for this compound often involve the use of bio-oxidation processes. For instance, resting cells of Rhodococcus rhodochrous ATCC 4276 mutant QZ-3 can be used to catalyze the bio-oxidation of omeprazole sulfide in a chloroform-water biphasic system .

Analyse Des Réactions Chimiques

Types of Reactions: 5-O-Desmethyl Omeprazole Sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products: The major products formed from these reactions include various metabolites of omeprazole, such as 5-O-Desmethyl Omeprazole and other related compounds .

Applications De Recherche Scientifique

5-O-Desmethyl Omeprazole Sulfide has versatile applications in scientific research:

Chemistry: It is used as a tool to study the intricate orchestration of gastric acid secretion.

Biology: It helps in understanding the physiological dynamics of the gastrointestinal tract.

Medicine: It plays a role in drug metabolism and pharmacokinetics studies.

Industry: It is used in the development of new proton pump inhibitors and other related pharmaceuticals

Comparaison Avec Des Composés Similaires

Omeprazole: The parent compound from which 5-O-Desmethyl Omeprazole Sulfide is derived.

Esomeprazole: The (S)-isomer of omeprazole, known for its stereoselective metabolism.

Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

Uniqueness: this compound is unique due to its specific inhibitory action on the gastric proton pump and its role as a metabolite of omeprazole, providing insights into the drug’s metabolism and pharmacokinetics .

Propriétés

IUPAC Name |

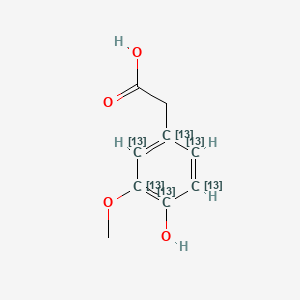

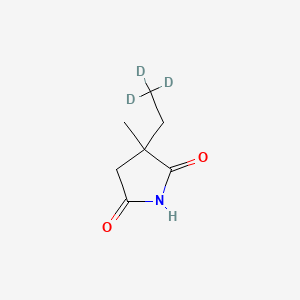

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-9-7-17-14(10(2)15(9)21-3)8-22-16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPIOBRWGYAHRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B564691.png)

![3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid](/img/structure/B564697.png)